molecular formula C21H28N4O5 B13333670 L-Proline, L-phenylalanyl-L-prolylglycyl- CAS No. 288851-12-7

L-Proline, L-phenylalanyl-L-prolylglycyl-

Cat. No.: B13333670
CAS No.: 288851-12-7
M. Wt: 416.5 g/mol
InChI Key: VGRZMQNWXMXCAO-ULQDDVLXSA-N
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Description

L-Phenylalanyl-L-prolylglycyl-L-proline is a synthetic peptide composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a dipeptide that plays a significant role in biological processes and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanyl-L-prolylglycyl-L-proline is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Repetition: Steps 2 and 3 are repeated for glycine and the final L-proline.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of L-Phenylalanyl-L-prolylglycyl-L-proline may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DIC or EDC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield the original peptide with free thiol groups.

Scientific Research Applications

L-Phenylalanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.

    Biology: The peptide is studied for its role in protein folding and stability, as well as its interactions with other biomolecules.

    Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: The peptide is used in the development of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

L-Phenylalanyl-L-prolylglycyl-L-proline can be compared to other similar peptides, such as:

L-Phenylalanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting biological activities. Its combination of L-phenylalanine, L-proline, glycine, and L-proline provides distinct properties that differentiate it from other peptides.

Properties

CAS No.

288851-12-7

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H28N4O5/c22-15(12-14-6-2-1-3-7-14)20(28)25-11-4-8-16(25)19(27)23-13-18(26)24-10-5-9-17(24)21(29)30/h1-3,6-7,15-17H,4-5,8-13,22H2,(H,23,27)(H,29,30)/t15-,16-,17-/m0/s1

InChI Key

VGRZMQNWXMXCAO-ULQDDVLXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)O

Origin of Product

United States

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